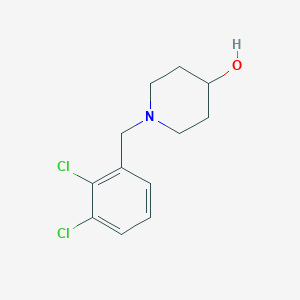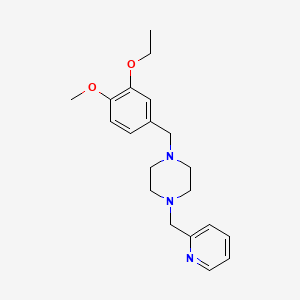![molecular formula C18H28N2O4S2 B5677549 2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)
2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspirocyclic compounds often involves multiple steps, including Michael addition reactions, Claisen condensation, and intramolecular cyclization techniques. For example, Ahmed et al. (2012) demonstrated the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without using any catalyst (Ahmed et al., 2012). This example illustrates the general approach to synthesizing complex diazaspirocyclic compounds, highlighting the importance of specific reactants and conditions.
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spiro linkage, connecting two cyclic systems, one of which contains nitrogen atoms. Yuan et al. (2017) detailed the crystal structure of a diazaspirocyclic compound, elucidating its non-planar conformation and hydrogen bonding interactions, which contribute to its stability and reactivity (Yuan et al., 2017).
Chemical Reactions and Properties
Diazaspirocyclic compounds undergo various chemical reactions, including electrophilic addition, intramolecular cyclization, and complexation with metals. Cordes et al. (2013) described the synthesis of 1,7-diazaspiro[5.5]undecane and its reactions with electrophiles, leading to spirocyclic adducts or tetrahydropyridine derivatives. This work also highlighted the compound's role as a novel bidentate ligand for metal complexes (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds, such as melting points, solubility, and crystallinity, are influenced by their specific structural features. For instance, the solvatochromic behavior and quantum yield of fluorescence of diazaspirocyclic compounds have been studied by Aggarwal & Khurana (2015), indicating how solvent polarity affects these properties (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
The chemical properties of diazaspirocyclic compounds, such as reactivity, stability, and electrophilic sites, are pivotal in their applications in synthesis and materials science. Research by Islam et al. (2017) on the base-promoted synthesis of diazaspiro[5.5]undecane derivatives via double Michael addition showcases the versatility and reactivity of these compounds, demonstrating their potential for creating a wide array of functional materials (Islam et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-9-(3-methylthiophen-2-yl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S2/c1-15-5-13-25-17(15)26(22,23)20-10-7-18(8-11-20)6-4-16(21)19(14-18)9-3-12-24-2/h5,13H,3-4,6-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOSTXKLZASMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5677476.png)

![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)

![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)

![7-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5677551.png)
![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)